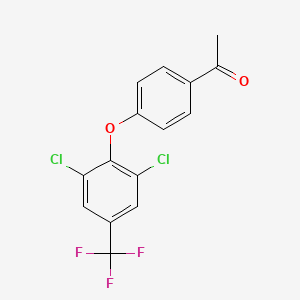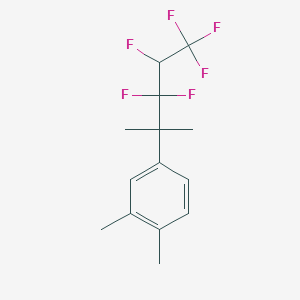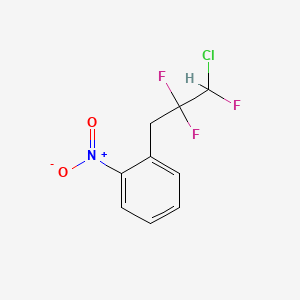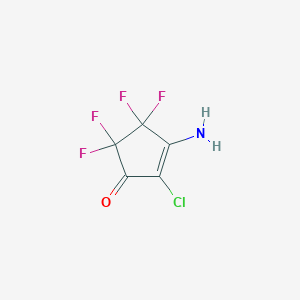
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole (4,5-DCTO) is a heterocyclic compound that has been used extensively in the scientific research community for its unique properties. It is a versatile reagent that has been used in a variety of applications, such as organic synthesis, medicinal chemistry, and materials science. 4,5-DCTO is a highly reactive compound that is capable of forming strong bonds with other molecules. It is also known for its ability to undergo a variety of reactions, making it a valuable tool for scientists.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is not fully understood. It is known that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is capable of forming strong bonds with other molecules, which allows it to undergo a variety of reactions. It is thought that the reactivity of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is due to the presence of a trifluoromethyl group, which is capable of forming strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole are not well understood. It is known that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is capable of forming strong bonds with other molecules, which allows it to undergo a variety of reactions. However, the exact biochemical and physiological effects of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole are not known.
Advantages and Limitations for Lab Experiments
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is a highly reactive compound that is capable of forming strong bonds with other molecules. This makes it a valuable tool for scientists, as it can be used to synthesize a variety of compounds. However, it is important to note that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is a highly reactive compound and must be handled with care. It is also important to note that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole should not be used in the presence of strong oxidizing agents, as this can lead to the formation of dangerous by-products.
Future Directions
There are a number of potential future directions for the use of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole. It could be used in the synthesis of new pharmaceuticals, materials, and nanomaterials. It could also be used in the synthesis of new catalysts, which could be used to speed up reactions and improve yields. Additionally, 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole could be used to synthesize new compounds that could be used in medical applications, such as the treatment of diseases. Finally, 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole could be used to synthesize new compounds that could be used in the development of new technologies, such as sensors and electronics.
Synthesis Methods
The synthesis of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has been extensively studied and there are several methods available for its production. The most common method is the reaction of trifluoromethyl bromide with 2-chloro-4,5-dimethyl-1,3-dioxane in an aqueous medium. This method produces 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole in high yields and is relatively simple to perform. Other methods include the reaction of trifluoromethyl iodide with 2-chloro-4,5-dimethyl-1,3-dioxane in an aqueous medium, the reaction of trifluoromethyl iodide with 2-chloro-4,5-dimethyl-1,3-dioxane in an organic medium, and the reaction of trifluoromethyl bromide with 2-chloro-4,5-dimethyl-1,3-dioxane in an organic medium.
Scientific Research Applications
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of heterocyclic compounds and for the preparation of pharmaceuticals. It has also been used in the synthesis of materials for use in electronics, photonics, and nanotechnology. 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has also been used in medicinal chemistry for the synthesis of drugs and drug candidates.
properties
IUPAC Name |
4,5-dichloro-7-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-5-2-4(9(12,13)14)8-3(7(5)11)1-6(16)15-8/h2H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKQKCTXEAMDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2Cl)Cl)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
